![molecular formula C16H26N4O3 B5049200 methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate](/img/structure/B5049200.png)

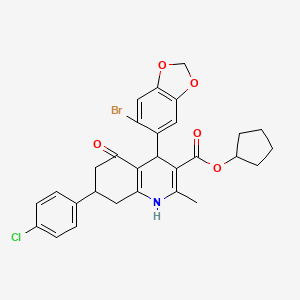

methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it’s absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . Using the “click chemistry” approach, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were prepared and examined for their antiproliferative activity .Molecular Structure Analysis

The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD). The reaction afforded the expected compound in 86% yield .Physical And Chemical Properties Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Mécanisme D'action

The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme. A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Safety and Hazards

Orientations Futures

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Furthermore, several biological activities of this promising heterocycle will also be discussed . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

Propriétés

IUPAC Name |

methyl (2S)-2-[(1-cyclohexyltriazole-4-carbonyl)amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-11(2)9-13(16(22)23-3)17-15(21)14-10-20(19-18-14)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3,(H,17,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJDGYYOCJXYJR-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=CN(N=N1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=CN(N=N1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)

![1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)

![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B5049134.png)

![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5049148.png)

![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)

![methyl 3-({[(4-methylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5049163.png)

![(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)

![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5049176.png)

![1-{2-methyl-1-[(4-methylphenyl)amino]propyl}-2,5-pyrrolidinedione](/img/structure/B5049182.png)

![2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5049191.png)